molecular formula C8H6N2S B186562 4-(Thiophen-2-yl)pyrimidine CAS No. 19084-26-5

4-(Thiophen-2-yl)pyrimidine

Cat. No.: B186562
CAS No.: 19084-26-5
M. Wt: 162.21 g/mol
InChI Key: BWFAPQRLXWNZLX-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 4-position with a thiophene ring. This structure combines the aromaticity and electronic properties of pyrimidine with the sulfur-containing thiophene moiety, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

4-thiophen-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c1-2-8(11-5-1)7-3-4-9-6-10-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFAPQRLXWNZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356020
Record name 4-(2-thienyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19084-26-5
Record name 4-(2-thienyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Reactions

Cyclocondensation remains a cornerstone for constructing the pyrimidine ring system. A widely employed strategy involves the reaction of thiophene-containing precursors with pyrimidine-building blocks under basic or acidic conditions. For example, Verbitskiy et al. demonstrated the synthesis of brominated analogs via cyclocondensation of 5-bromopyrimidine with thiophene derivatives in the presence of trifluoroacetic acid, followed by alkaline workup to yield 5-bromo-4-(thiophen-2-yl)pyrimidine at 75% efficiency . This method highlights the versatility of pyrimidine halogenation for subsequent functionalization.

In a related approach, Karpov's doctoral work detailed the use of β-enaminones derived from thiophene-substituted chalcones. Cyclocondensation with guanidine carbonate in anhydrous ethanol, catalyzed by sodium acetate, produced 4-(thiophen-2-yl)pyrimidin-2-amine derivatives . The reaction proceeds via nucleophilic attack of the guanidine amino group on the chalcone’s α,β-unsaturated ketone, followed by cyclodehydration. While this method achieves yields exceeding 80%, it requires stringent anhydrous conditions to prevent hydrolysis.

Cross-Coupling Strategies

Transition-metal-catalyzed cross-coupling reactions offer precise control over regioselectivity and functional group compatibility. The Sonogashira coupling has been adapted to assemble 4-(thiophen-2-yl)pyrimidine by reacting ethynylthiophene with halogenated pyrimidines. For instance, Karpov et al. reported a one-pot protocol using Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%) in tetrahydrofuran (THF) with triethylamine as a base, achieving 82% yield . The mild reaction conditions (room temperature) and compatibility with sensitive functional groups make this method advantageous for scalable synthesis.

Microwave-Assisted Synthesis

Microwave irradiation (MWI) significantly accelerates reaction kinetics and improves yields. A study by Japanese researchers demonstrated the cyclization of diethyl 2-(((6-phenyl-4-(trifluoromethyl)pyridin-2-yl)amino)methylene)malonate in phosphorus oxychloride under MWI (200 W, 150°C for 15 min), achieving 85% yield compared to 40% under conventional heating . The rapid dielectric heating minimizes side reactions, making MWI ideal for thermally sensitive intermediates.

One-Pot Multi-Component Syntheses

One-pot methodologies reduce purification steps and enhance atom economy. Karpov's thesis outlined a four-component carbonylative coupling-cyclocondensation sequence:

  • Carbonylative Sonogashira coupling of aryl iodides with terminal alkynes under CO atmosphere to form ynones.

  • Cyclocondensation with amidinium salts in acetonitrile/water, catalyzed by Na₂CO₃, to afford pyrimidines .

This cascade approach achieved 70–90% yields, with the thiophene moiety introduced via aryl iodides. The method’s modularity allows for rapid diversification of substituents.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the principal preparation methods:

MethodConditionsCatalystYield (%)Time (h)AdvantagesLimitations
CyclocondensationEtOH, reflux, NaOAcNone75–8512–24Low cost, simple setupLong reaction times
Sonogashira CouplingTHF, rt, NEt₃Pd/Cu822–4Mild conditions, high regioselectivityExpensive catalysts
Microwave SynthesisPOCl₃, 150°C, MWINone850.25Rapid, high yieldSpecialized equipment required
One-Pot Multi-ComponentCO, Na₂CO₃, 80°CPd70–906–8Modular, atom-economicalComplex optimization

Chemical Reactions Analysis

Types of Reactions: 4-(Thiophen-2-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino or thiol-substituted pyrimidines.

Scientific Research Applications

Anticancer Applications

4-(Thiophen-2-yl)pyrimidine derivatives have been extensively studied for their potential as anticancer agents. Several studies highlight their efficacy against various cancer cell lines:

  • Dual EGFR/VEGFR-2 Inhibitors : A series of novel derivatives were synthesized and evaluated for their ability to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). Compounds such as 10b demonstrated significant anticancer activities against HepG-2 and MCF-7 cell lines, showing potential as dual inhibitors that could outperform existing therapies like erlotinib and sorafenib .
  • In Vivo Studies : Research indicated that certain synthesized thienopyrimidinone derivatives significantly reduced tumor growth in animal models compared to control groups. These compounds exhibited cytotoxic effects against MCF-7 cells while showing lower toxicity towards non-tumorigenic cells (MCF-10A), suggesting a favorable therapeutic index .

Antimicrobial Properties

The antimicrobial potential of this compound derivatives has also been explored:

  • Broad-Spectrum Activity : Many derivatives have shown promising antibacterial and antifungal activities. The structural features of these compounds contribute to their effectiveness against various microbial strains, making them candidates for further development in treating infections .

Mechanistic Insights

Understanding the mechanisms by which this compound derivatives exert their biological effects is crucial for optimizing their therapeutic potential:

  • Molecular Docking Studies : Computational studies, including molecular docking, have been utilized to predict how these compounds interact with target proteins involved in cancer progression and microbial resistance. For instance, docking studies revealed low binding energies for certain derivatives against key proteins associated with cancer cell proliferation, indicating strong potential as inhibitors .

Case Studies and Research Findings

Several case studies illustrate the diverse applications of this compound:

StudyFindingsApplications
Study 1Novel derivatives showed potent activity against HepG-2 and MCF-7 cell linesAnticancer therapy
Study 2Compounds demonstrated significant antibacterial effects in vitroAntimicrobial therapy
Study 3In vivo studies showed reduced tumor growth with low toxicity to non-cancerous cellsCancer treatment optimization

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Derivatives of 4-(Thiophen-2-yl)pyrimidine and Their Properties

Compound Name Substituents/Modifications Yield (%) Melting Point (°C) Biological Activity (IC₅₀/Application) Reference
5-(Thiophen-2-yl)-3-(4-trifluoromethoxyphenyl)thieno[3,2-e]triazolopyrimidine Trifluoromethoxy phenyl, triazole fusion 51 236–238 Anticancer (structural analog)
4-(Thiophen-2-yl)-6-(3,4,5-trimethoxyphenyl)tetrahydropyrimidine-2,5-dione Trimethoxyphenyl, tetrahydropyrimidine-dione 78 95–97 Antitumor (preclinical evaluation)
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine Chloro, 3-nitrophenoxy N/A N/A Anticancer intermediate (BTK inhibitor)
6-(Naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile Naphthyl, chloroacetoxy N/A N/A CDK2 inhibition (IC₅₀ = 0.24 µM)
4-(3,4-Dimethoxyphenyl)-6-(thiophen-2-yl)-3,4-dihydropyrimidine-2-thione Dimethoxyphenyl, thione 87 85–87 Antimicrobial (structural studies)

Key Observations:

Thione and triazole-fused derivatives (e.g., 5-(thiophen-2-yl)-3-(4-trifluoromethoxyphenyl)thieno[3,2-e]triazolopyrimidine) exhibit improved metabolic stability due to electron-withdrawing groups .

Synthetic Efficiency :

  • Yields vary significantly: Triazole-fused derivatives (51% yield) vs. dihydropyrimidine-thiones (87% yield) .
  • Multi-step syntheses (e.g., CDK2 inhibitors in ) often require optimized conditions to minimize by-products.

Physicochemical Properties

Table 2: Spectral and Analytical Data Comparison

Compound IR Peaks (cm⁻¹) ¹³C NMR Shifts (δ, ppm) Elemental Analysis (C/H/N/S) Reference
5-(Thiophen-2-yl)-3-(4-trifluoromethoxyphenyl)thieno[3,2-e]triazolopyrimidine 685 (C-S-C), 1360 (C-F), 1687 (C=C) 112–152 (aromatic carbons) C: 51.0%, H: 2.4%, N: 12.7% (calcd.)
4-(Thiophen-2-yl)-6-(3,4,5-trimethoxyphenyl)tetrahydropyrimidine-2,5-dione 3310 (NH), 1762 (C=O) 59.9 (C-4), 102.5 (C-5), 176.2 (C=S) C: 61.94%, H: 4.59%, N: 10.18% (found)
4-(3,4-Dimethoxyphenyl)-6-(thiophen-2-yl)-3,4-dihydropyrimidine-2-thione 3310 (NH) 128–148 (Ar-C), 176.2 (C=S) C: 61.95%, H: 4.58%, N: 10.09% (found)

Key Observations:

  • IR : Thione derivatives show NH stretches (~3310 cm⁻¹), while triazole-fused compounds exhibit C-F and C-S-C vibrations .
  • ¹³C NMR : Pyrimidine carbons resonate between δ 59–102 ppm, with aromatic carbons at δ 112–152 ppm .

Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups (EWGs): Trifluoromethoxy (-OCF₃) in improves lipophilicity and bioavailability. Nitrophenoxy groups in enhance binding to kinase targets (e.g., BTK).

Ring Fusion: Thieno-triazolo-pyrimidine fusion in increases planar rigidity, aiding DNA intercalation.

Substituent Position :

  • 3,4,5-Trimethoxyphenyl in enhances antitumor activity via improved π-π stacking with receptors.

Biological Activity

4-(Thiophen-2-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the latest findings regarding its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, a series of novel derivatives were designed and tested against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). Some compounds exhibited remarkable potency, with IC50 values indicating strong antiproliferative effects.

Key Findings:

  • Compound Efficacy : Certain derivatives demonstrated superior anticancer activity compared to established drugs like erlotinib and sorafenib. For example, compounds 10b and 18a showed promising results against both HepG-2 and MCF-7 cell lines, with IC50 values significantly lower than those of control agents .
  • Mechanism of Action : The mechanism involves dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), crucial pathways in tumor growth and angiogenesis. The pharmacophoric requirements for effective binding include a hydrophobic head, hydrogen bond donors, and a flat heteroaromatic ring .

Antimicrobial Activity

In addition to anticancer properties, this compound derivatives have shown notable antimicrobial activity against a range of pathogens.

Summary of Antimicrobial Studies:

  • Broad-Spectrum Efficacy : Compounds were evaluated for their antibacterial and antifungal activities. Most exhibited moderate to strong effects against Gram-positive and Gram-negative bacteria as well as fungi .
  • Structure-Activity Relationship : The presence of specific substituents on the pyrimidine ring was correlated with increased antimicrobial potency. For instance, derivatives with electron-rich groups showed enhanced activity due to better interaction with microbial cell membranes .

Synthesis Methods

The synthesis of this compound derivatives typically involves multi-step processes incorporating various reagents to achieve desired substitutions. Recent methodologies emphasize green chemistry principles to enhance yield and reduce environmental impact.

Example Synthesis Pathway:

  • Starting Materials : Utilize thiophene and pyrimidine precursors.
  • Reagents : Employ coupling agents such as palladium catalysts for cross-coupling reactions.
  • Purification : Use chromatographic techniques to isolate pure compounds for biological testing .

Case Studies

Several case studies illustrate the application of this compound derivatives in clinical settings:

  • Study on Anticancer Potency : A study involving a novel derivative demonstrated significant tumor suppression in animal models when administered at specific dosages, highlighting its potential for therapeutic use in oncology .
  • Antimicrobial Efficacy Evaluation : Another investigation assessed the effectiveness of selected compounds against resistant strains of bacteria, showing promising results that could lead to new treatments for infections caused by multidrug-resistant organisms .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(thiophen-2-yl)pyrimidine derivatives in medicinal chemistry?

  • Methodological Answer : The synthesis often involves coupling reactions between thiophene and pyrimidine precursors. For example, Suzuki-Miyaura cross-coupling can link halogenated pyrimidines with thiophene boronic acids. Cyclization reactions using catalysts like triethylamine (e.g., formation of pyrano[2,3-d]pyrimidine derivatives) are also effective. Post-synthesis, purification via column chromatography and characterization by NMR/IR ensures structural integrity .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound derivatives?

  • Methodological Answer :

  • 1H NMR : Pyrimidine protons (e.g., H2pyr and H6pyr) appear as doublets at δ ~8.7–9.1 ppm due to deshielding. Thiophene protons (HTh) resonate at δ ~7.4–8.0 ppm .
  • IR : Absence of cyanide peaks (~2200 cm⁻¹) and presence of C=N stretches (~1280 cm⁻¹) confirm cyclization .
  • HRMS : Exact mass analysis (e.g., [M+H]+ = 255.0587) validates molecular composition .

Q. What computational methods (e.g., DFT) are suitable for predicting electronic properties of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets calculates HOMO-LUMO gaps, charge distribution, and dipole moments. These predict optoelectronic behavior (e.g., charge transfer in oligocene-substituted derivatives) and guide material design .

Advanced Research Questions

Q. How should researchers resolve contradictions between experimental and computational data for this compound derivatives?

  • Methodological Answer :

  • Validation : Cross-check experimental UV-Vis spectra with time-dependent DFT (TD-DFT) simulations. Discrepancies in absorption maxima may arise from solvent effects or basis set limitations .
  • Refinement : Adjust computational parameters (e.g., hybrid functionals like ωB97X-D for non-covalent interactions) to align with crystallographic data .

Q. What strategies optimize reaction yields in multi-step syntheses of pyrimidine-thiophene conjugates?

  • Methodological Answer :

  • Catalyst Screening : Use triethylamine for cyclization steps to reduce side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance intermediate stability .
  • Workflow : Follow a "design of experiments" (DoE) approach to identify critical variables (temperature, stoichiometry) .

Q. How do non-covalent interactions influence the supramolecular assembly of this compound derivatives in crystal structures?

  • Methodological Answer :

  • X-ray Crystallography : Analyze π-π stacking (thiophene-pyrimidine overlap) and hydrogen bonding (e.g., S···H interactions). For example, 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid shows S···O hydrogen bonds stabilizing layered structures .
  • DFT Analysis : Quantify interaction energies (e.g., dispersion forces in tetraceno/pentaceno-thiophene derivatives) .

Q. What in vitro models are appropriate for evaluating the antitumor mechanisms of this compound derivatives?

  • Methodological Answer :

  • Cell Lines : Use human cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity assays (IC50 determination) .
  • Enzyme Inhibition : Test PARP-1 inhibition via competitive binding assays (e.g., pyrano[2,3-d]pyrimidine derivatives block NAD+ binding pockets) .
  • Apoptosis Markers : Quantify caspase-3/7 activation and mitochondrial membrane potential changes using flow cytometry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.